This compound is derived from quinazolinone, a class of nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties. Quinazolinones are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific structure of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one enhances its potential as a building block in synthetic organic chemistry and as a lead compound in drug discovery.
The synthesis of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one typically involves the reaction of quinazolinone derivatives with 3-chloropropanol under basic conditions. The reaction mechanism primarily follows nucleophilic substitution where the hydroxyl group of 3-chloropropanol replaces a leaving group on the quinazolinone ring.
In industrial applications, large-scale production may utilize batch or continuous flow processes. Reaction parameters such as temperature, time, and concentration are optimized to enhance yield and purity.
The molecular structure of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one features a quinazolinone core with a hydroxypropoxy substituent at the seventh position.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be employed to confirm the structure and purity of synthesized compounds.
7-(3-Hydroxypropoxy)quinazolin-4(3H)-one can participate in various chemical reactions:
These reactions expand the utility of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one in synthetic organic chemistry, allowing for the derivatization of this scaffold into more complex molecules.
The mechanism of action for 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one involves its interaction with specific biological targets, potentially modulating enzyme activity or receptor function.
Understanding these interactions is critical for elucidating its pharmacological profile and therapeutic potential.
The physical and chemical properties of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one include:
These properties influence its behavior in biological systems and its suitability for various applications.
7-(3-Hydroxypropoxy)quinazolin-4(3H)-one has several scientific applications:
Research continues to explore its full range of applications, emphasizing its importance in both academic research and industrial settings.
The quinazolin-4(3H)-one scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused bicyclic structure consisting of benzene fused with a pyrimidin-4(3H)-one ring. This core exhibits remarkable structural versatility and thermodynamic stability, enabling diverse interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions [5] [7]. Naturally occurring in over 200 alkaloids, quinazolinones have evolved into synthetically accessible platforms for drug discovery. Their significance stems from:
Table 1: Biologically Active Quinazolin-4(3H)-one Derivatives and Therapeutic Applications
Core Structure | Substituents | Key Biological Activity | Therapeutic Area |
---|---|---|---|
2-Methyl-3H-quinazolin-4-one | None | Sedative-hypnotic | CNS disorders |
Gefitinib | 6,7-Dimethoxy with morpholinopropoxy | EGFR kinase inhibition | Non-small cell lung cancer |
2-(3-Hydroxyphenyl) derivative | C2: 3-Hydroxyphenyl | Not specified (Structural analog) | Research compound |
7-(3-Hydroxypropoxy) derivative | C7: 3-Hydroxypropoxy | Enzyme inhibition (Model) | Broad-spectrum potential |
The pharmacological profile of quinazolin-4(3H)-ones is exquisitely sensitive to substituent modifications, which modulate target affinity, selectivity, solubility, and bioavailability. Critical structure-activity relationship (SAR) principles include:
Table 2: Impact of Key Substituents on Quinazolinone Bioactivity
Substituent Position | Group | Pharmacological Effect | Example Compound |
---|---|---|---|
C2 | Trifluoromethyl (-CF₃) | ↑ Thermolysin inhibition (Hydrophobic + electronic) | 2-(Trifluoromethyl)-3-phenyl derivative |
C6/C7 | 3-Morpholinopropoxy | EGFR kinase selectivity | Gefitinib impurity F (199327-61-2) |
C7 | 3-Hydroxypropoxy (-OCH₂CH₂CH₂OH) | ↑ Solubility + H-bonding potential | 7-(3-Hydroxypropoxy) derivative |
N3 | 2-Hydroxyethyl | Moderate TLN inhibition + solubility | 3-(2-Hydroxyethyl) derivative |
The specific derivative 7-(3-hydroxypropoxy)quinazolin-4(3H)-one (CAS: 557770-89-5) has emerged as a synthetically accessible and pharmacologically promising quinazolinone. Its structural distinction lies in the C7 3-hydroxypropoxy chain (–O–CH₂–CH₂–CH₂–OH), which confers:
Identification and Synthesis:
Table 3: Key Physicochemical Properties of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one
Property | Value | Method/Notes |
---|---|---|
Boiling Point | 424.8 ± 51.0 °C | Predicted |
Density | 1.34 g/cm³ | Experimental |
pKa | 14.79 ± 0.10 | Predicted (reflecting aliphatic -OH acidity) |
LogP | ~2.30 (Calculated) | Estimated (Hydroxypropoxy lowers hydrophobicity) |
Solubility (DMSO) | High | Common solvent for biological assays |
This compound exemplifies rational scaffold optimization – retaining the core’s bioactive quinazolinone architecture while introducing a solubilizing and tunable alkoxy side chain. Its emergence reflects a strategic shift toward "drug-like" quinazolinones balancing target engagement and developability [1] [3] [6].
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: